![molecular formula C24H23ClN2O5S B5171792 ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 has been found to inhibit the activity of Janus kinases (JAKs) and has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activity of JAKs by binding to the ATP-binding site of JAKs. This prevents the phosphorylation of JAKs and downstream signaling pathways, which are involved in various cellular processes, including immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to inhibit cell growth and induce apoptosis. In autoimmune diseases, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines. In inflammatory disorders, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to reduce inflammation by inhibiting the activity of JAKs.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various assays. However, one limitation is that it is not specific to JAKs and can inhibit the activity of other kinases. Another limitation is that it can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One direction is to develop more specific inhibitors of JAKs that can overcome the limitations of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. Another direction is to study the role of JAKs in various diseases and develop new therapeutic strategies based on JAK inhibition. Finally, the development of new drug delivery systems for ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activity of JAKs and has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages and limitations for lab experiments, and there are several future directions for the study of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate.
Synthesis Methods
Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can be synthesized using a multi-step process. The first step involves the protection of the carboxyl group of benzoic acid using ethyl chloroformate. The second step involves the coupling of the protected benzoic acid with N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The final step involves the deprotection of the ethyl ester using sodium hydroxide to obtain ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications. Studies have shown that ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can inhibit the activity of JAKs, which are involved in various cellular processes, including immune response, inflammation, and cell growth. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-3-32-24(29)18-12-14-19(15-13-18)26-23(28)16-27(22-11-7-10-21(25)17(22)2)33(30,31)20-8-5-4-6-9-20/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUZRUYGRAKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.